methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate
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Overview
Description
Methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, an amino group, and a phenylformamido group attached to a prop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenylamine Intermediate: This step involves the reaction of 4-methoxyaniline with an appropriate reagent to form the methoxyphenylamine intermediate.
Coupling with Phenylformamide: The methoxyphenylamine intermediate is then coupled with phenylformamide under specific conditions to form the desired product.
Esterification: The final step involves the esterification of the intermediate product to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-[(4-hydroxyphenyl)amino]-2-(phenylformamido)prop-2-enoate
- Methyl (2E)-3-[(4-chlorophenyl)amino]-2-(phenylformamido)prop-2-enoate
- Methyl (2E)-3-[(4-nitrophenyl)amino]-2-(phenylformamido)prop-2-enoate
Uniqueness
Methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that have different substituents, such as hydroxy, chloro, or nitro groups.
Properties
IUPAC Name |
methyl (E)-2-benzamido-3-(4-methoxyanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-10-8-14(9-11-15)19-12-16(18(22)24-2)20-17(21)13-6-4-3-5-7-13/h3-12,19H,1-2H3,(H,20,21)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXKQPJMNBRPDK-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C(=O)OC)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C(=O)OC)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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